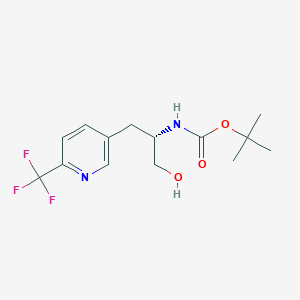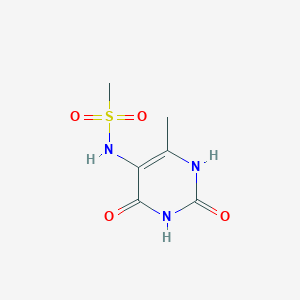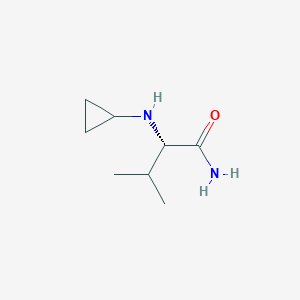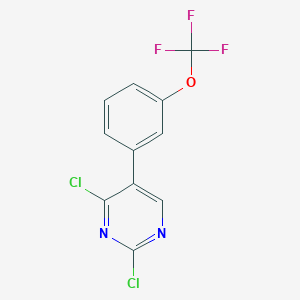
6-Methyl-2,3,3a,7a-tetrahydro-1H-isoindol-3a-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-2,3,3a,7a-tetrahydro-1H-isoindol-3a-amine is a heterocyclic compound with the molecular formula C9H14N2. This compound is part of the isoindole family, which is known for its diverse biological and chemical properties. Isoindoles are significant in the field of medicinal chemistry due to their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2,3,3a,7a-tetrahydro-1H-isoindol-3a-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reduction of 6-methyl-1,2,3,7a-tetrahydro-3aH-isoindole-3a-amine using reducing agents such as lithium aluminum hydride (LiAlH4) in anhydrous ether. The reaction is carried out under reflux conditions to ensure complete reduction.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. For instance, catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under high pressure and temperature can be employed. This method is advantageous due to its efficiency and the ability to produce large quantities of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methyl-2,3,3a,7a-tetrahydro-1H-isoindol-3a-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of N-substituted derivatives.
Applications De Recherche Scientifique
6-Methyl-2,3,3a,7a-tetrahydro-1H-isoindol-3a-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 6-Methyl-2,3,3a,7a-tetrahydro-1H-isoindol-3a-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methyl-1,2,3,7a-tetrahydro-3aH-isoindole-3a-amine: A closely related compound with similar structural features.
3aH-Isoindol-3a-amine,1,2,3,7a-tetrahydro-6-methyl-(9CI): Another isoindole derivative with comparable properties.
Uniqueness
6-Methyl-2,3,3a,7a-tetrahydro-1H-isoindol-3a-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 6-position can affect the compound’s steric and electronic properties, making it distinct from other isoindole derivatives.
Propriétés
Formule moléculaire |
C9H14N2 |
|---|---|
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
6-methyl-1,2,3,7a-tetrahydroisoindol-3a-amine |
InChI |
InChI=1S/C9H14N2/c1-7-2-3-9(10)6-11-5-8(9)4-7/h2-4,8,11H,5-6,10H2,1H3 |
Clé InChI |
GTFLIRFYPMRBKR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2CNCC2(C=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![7-Iodobenzo[D][1,3]dioxole-5-carbaldehyde](/img/structure/B13096162.png)
![6-(1-Benzylpiperidin-2-yl)-1-(tetrahydro-2H-pyran-4-yl)-5,6-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4(3aH)-one](/img/structure/B13096167.png)


![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-3'-O-[(1,1-dimethylethyl)diphenylsilyl]Cytidine](/img/structure/B13096209.png)


![6-Ethoxyimidazo[2,1-a]phthalazine](/img/structure/B13096229.png)

